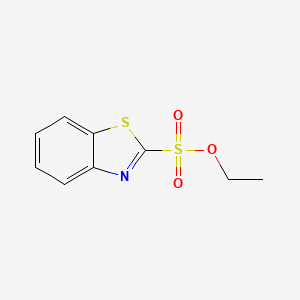
Ethyl 1,3-benzothiazole-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-benzothiazole-2-sulfonate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including ethyl 1,3-benzothiazole-2-sulfonate, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate precursors can also yield benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1,3-benzothiazole-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Catalysts: Iodine, samarium triflate, and other catalysts can facilitate various reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 1,3-benzothiazole-2-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 1,3-benzothiazole-2-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 1,3-benzothiazole-2-sulfonate can be compared with other benzothiazole derivatives:
Propriétés
Numéro CAS |
54973-69-2 |
|---|---|
Formule moléculaire |
C9H9NO3S2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
ethyl 1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C9H9NO3S2/c1-2-13-15(11,12)9-10-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
Clé InChI |
YKYHYFKZYBXMCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



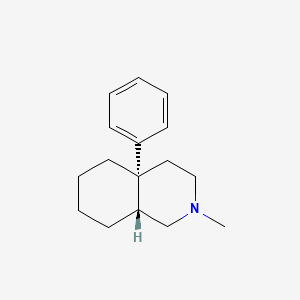
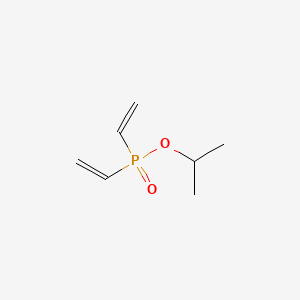
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
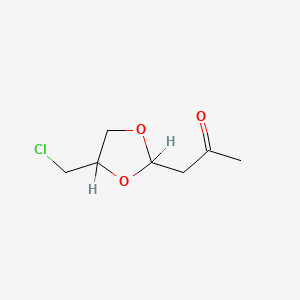
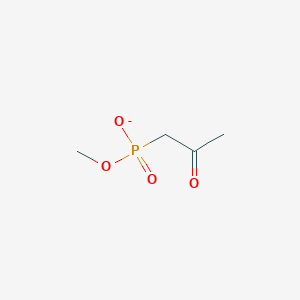
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
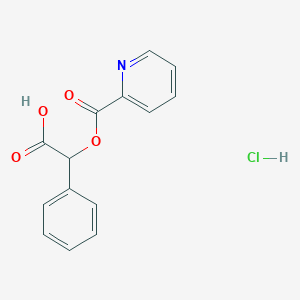
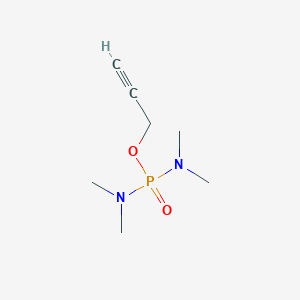

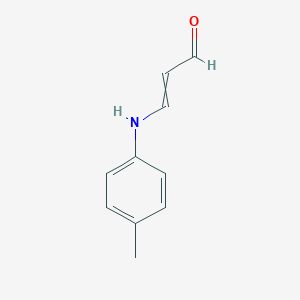


![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
